GLPG0187 is a small molecule that acts as a potent antagonist of multiple RGD-binding integrin receptors. Specifically, it exhibits nanomolar affinity for αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins. [, ] This compound plays a significant role in scientific research, particularly in investigating the roles of integrins in various cellular processes and disease models.
Mechanism of Action
GLPG0187 exerts its effects by binding to RGD-binding integrin receptors, primarily αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. [, ] By blocking these integrins, GLPG0187 disrupts downstream signaling pathways involved in various cellular processes. Key mechanisms include:
Inhibition of Angiogenesis: Integrins play a crucial role in angiogenesis, the formation of new blood vessels. GLPG0187's inhibition of αvβ3 and αvβ5 integrins, which are highly expressed on endothelial cells, disrupts angiogenesis. [, ]
Anti-Metastatic Activity: Integrins are involved in cell adhesion, migration, and invasion, processes crucial for metastasis. GLPG0187's blockade of these integrins hinders the metastatic potential of cancer cells. [, , ]
Suppression of TGF-β Signaling: GLPG0187 inhibits the activation of transforming growth factor beta (TGF-β), a cytokine involved in cell growth, differentiation, and immune regulation. Specifically, it blocks the αvβ6 integrin, which activates latent TGF-β. [, , , , , ] This inhibition has implications for modulating immune responses, fibrosis, and cancer progression.
Inhibition of Osteoclast Activity: GLPG0187 reduces osteoclast activity, which is essential for bone resorption. [, ] This effect is relevant for studying bone diseases and cancer metastasis to bone.
Cancer Research:
Colorectal Cancer: GLPG0187 enhances the killing of mismatch repair-deficient colorectal cancer cells by T cells, potentially by suppressing TGF-β signaling and downregulating PD-L1 expression. [, , ]
Prostate Cancer: GLPG0187 inhibits the formation and progression of bone metastases in prostate cancer models, likely through its anti-tumor, anti-resorptive, and anti-angiogenic effects. [, , ]
Breast Cancer: GLPG0187 impairs metastasis in breast cancer models. [, ]
Glioma: GLPG0187 induces atypical anoikis (a form of programmed cell death) in glioma cells by inhibiting integrin functions. [, ]
Infectious Disease Research:
COVID-19: GLPG0187 blocks SARS-CoV-2 pseudovirus infection of airway epithelial cells, possibly by interfering with the virus's use of RGD-binding integrins for entry. [, ]
Applications
Marfan Syndrome: GLPG0187 shows promise in reducing aortic aneurysm formation in Marfan syndrome mouse models by targeting the integrin/Akt/mTORC1 signaling pathway in smooth muscle cells. [, , ]
Asthma: GLPG0187 inhibits TGF-β1-mediated epithelial-mesenchymal transition (EMT) in airway epithelial cells, suggesting potential for mitigating airway remodeling in asthma. []
Vascular Disease: Studies suggest FNDC5, a protein that can be modulated by GLPG0187, may protect against vascular oxidative stress and inflammation through the AMPK-SIRT1 pathway. []
Related Compounds
Cilengitide (EMD-121974)
Compound Description: Cilengitide is a synthetic Arg-Gly-Asp-motif peptide that acts as a pharmacological inhibitor of integrins. [] It competitively binds to αvβ3 and αvβ5 integrins, preventing their interaction with extracellular matrix proteins. This disrupts downstream signaling pathways involved in cell survival, proliferation, and migration, making it a potential anti-cancer agent.
VS-6766
Compound Description: VS-6766 is a selective MEK inhibitor. [, ] MEK (mitogen-activated protein kinase kinase) is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and involved in cell proliferation, survival, and differentiation. VS-6766 inhibits MEK activity, thereby blocking downstream signaling and potentially exerting anti-tumor effects.
Relevance: While VS-6766 doesn't directly target integrins like GLPG0187, it was found to enhance the inhibitory effects of GLPG0187 on SARS-CoV-2 pseudovirus infection. [, ] This suggests a potential synergistic effect between integrin inhibition and MEK inhibition in the context of viral infection, highlighting the interplay between these pathways.
Compound Description: TGF-β1 is a multifunctional cytokine involved in various cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. [] It plays a crucial role in tissue repair and immune regulation but can also contribute to pathological conditions such as fibrosis and cancer progression.
Relevance: GLPG0187, besides inhibiting integrins, also functions as a TGF-β1 inhibitor. [, ] This dual activity is significant because integrins can activate TGF-β signaling, contributing to its diverse biological effects. GLPG0187, by targeting both integrins and TGF-β1, may provide a more comprehensive approach to modulating these interconnected pathways in diseases like cancer and COVID-19.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZT-1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide(HQPA) and is converted rapidly to the active AZD1152-HQPA in plasma. It has a role as a prodrug, an antineoplastic agent and an Aurora kinase inhibitor. It is a member of quinazolines, a monoalkyl phosphate, an anilide, a member of monofluorobenzenes, a member of pyrazoles, a secondary amino compound, a secondary carboxamide and a tertiary amino compound. It is functionally related to an AZD-1152. Barasertib has been used in trials studying the treatment of Tumors, Lymphoma, Solid Tumors, Solid Tumours, and Myeloid Leukemia, among others. Barasertib is an orally bioavailable, small-molecule, dihydrogen phosphate prodrug of the pyrazoloquinazoline Aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA) with potential antineoplastic activity. Upon administration and rapid conversion from the prodrug form in plasma, AZD1152-HQPA specifically binds to and inhibits Aurora kinase B, which results in the disruption of spindle checkpoint functions and chromosome alignment and, so, the disruption of chromosome segregation and cytokinesis. Consequently, cell division and cell proliferation are inhibited and apoptosis is induced in Aurora kinase B-overexpressing tumor cells. Aurora kinase B, a serine/threonine protein kinase that functions in the attachment of the mitotic spindle to the centromere, is overexpressed in a wide variety of cancer cell types.
Cenisertib is an aurora kinase inhibitor. Cenisertib is a water-soluble, synthetic small molecule with potential antineoplastic activity. Cenisertib selectively binds to and inhibits aurora kinases (AKs), a family of serine-threonine kinases which are important regulators of cell division and proliferation, and which are overexpressed in certain types of cancer. Inhibition of aurora kinases inhibits cell division and proliferation and induces apoptosis in tumor cells overexpressing AKs.
Reversine is a member of the class of purines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by a [4-(morpholin-4-yl)phenyl]nitrilo group and a cyclohexylamino group, respectively. It has a role as an antineoplastic agent, a cell dedifferentiation agent, an adenosine A3 receptor antagonist and an Aurora kinase inhibitor. It is a member of purines, a member of morpholines, a secondary amino compound and a tertiary amino compound. It is functionally related to a 9H-purine-2,6-diamine.
AG-024322 has been used in trials studying the treatment of Neoplasms and Lymphoma, Non-Hodgkin. CDK1/2/4 Inhibitor AG-024322 is a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity. AG-024322 selectively inhibits cyclin-dependent kinases (particularly CDK1,2 and 4), enzymes that regulate cell cycle progression. Inhibition of CDK may result in cell cycle arrest, induction of apoptosis, and inhibition of DNA replication and tumor cell proliferation.
1-(3-chlorophenyl)-3-[5-[2-(4-thieno[3,2-d]pyrimidinylamino)ethyl]-2-thiazolyl]urea is a member of ureas. SNS-314 is a potent and selective inhibitor of Aurora kinases A, B, and C. Proliferating cells treated with SNS-314 bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to multiple rounds of endoreduplication and eventually cell death. SNS-314 inhibits tumor growth in a variety of preclinical models, and it is now being tested in single agent Phase 1 studies in patients with advanced solid tumours. Aurora Kinase Inhibitor SNS-314 is a synthetic small molecule Aurora kinase (AK) inhibitor with potential antineoplastic activity. Aurora kinase inhibitor SNS-314 selectively binds to and inhibits AKs A and B, which may result in the inhibition of cellular division and proliferation in tumor cells that overexpress AKs. AKs are serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis.
TTP607 is a small-molecule pan-Aurora kinase inhibitor with potential antineoplastic activity. Aurora kinase inhibitor TTP607 selectively binds to and inhibits Aurora kinases A, B and C, which may result in the disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cellular division and proliferation in Aurora kinase-overexpressing tumor cells. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types.
BMI-1026 is a potent cdk inhibitor with potential anticancer activity. BMI-1026 induced a strong cell cycle alteration with potent inhibitory activities against cyclin-dependent kinases, collectively known as Cdks. BMI-1026 imposes a potent G(2)-M arrest and mild G(1)-S and S arrests. In vitro BMI-1026 induces a mitotic catastrophe and precocious mitotic exit even in the presence of nocodazole. These defects appeared to lead to apoptotic cell death in tumorigenic cell lines. Consistent with the induction of mitotic defects and apoptosis, BMI-1026 imposed a selective sensitivity to proliferating versus differentiating or growth-arrested mouse keratinocytes. These data suggest that BMI-1026 could be developed as a potential anti-Cdk1 chemotherapeutic agent.